Product packaging for Mepact(Cat. No.:)

Mepact

Cat. No.: B1260562
M. Wt: 1277.5 g/mol
InChI Key: SARBMGXGWXCXFW-GJHVZSAVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mepact, with the active pharmaceutical ingredient Mifamurtide, is a fully synthetic, liposomal immunomodulator provided for scientific research applications. Its primary research value lies in the study of high-grade, resectable osteosarcoma, a rare bone cancer that predominantly affects children and young adults . The compound is a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls, and acts as a potent activator of the innate immune system . The mechanism of action of this compound is of significant scientific interest. It functions as a ligand for the intracellular pattern-recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2), which is predominantly expressed on monocytes and macrophages . Binding to NOD2 triggers key intracellular signaling pathways, including NF-κB, leading to the activation of these immune cells and the subsequent secretion of a cascade of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-12 (IL-12) . This activation stimulates the tumoricidal activity of macrophages and monocytes, promoting the phagocytosis of cancer cells and the release of cytotoxic mediators like nitric oxide (NO) and reactive oxygen species (ROS) . The liposomal encapsulation (L-MTP-PE) is critical as it enhances delivery to cells of the reticuloendothelial system and prolongs the compound's activity . Research into this compound is focused on its role in controlling microscopic metastatic disease following surgical resection of the primary tumor . In a large phase III clinical trial (INT-0133), the addition of this compound to multi-agent chemotherapy regimens (including cisplatin, doxorubicin, and methotrexate with or without ifosfamide) was associated with improved long-term survival in patients with osteosarcoma, demonstrating its potential to augment standard cytotoxic therapy . This makes it a valuable tool for investigating immunotherapy combinations and understanding the role of innate immunity in cancer control. This product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H110N6NaO20P B1260562 Mepact

Properties

Molecular Formula

C59H110N6NaO20P

Molecular Weight

1277.5 g/mol

IUPAC Name

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78);;1H2/q;+1;/p-1/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?;;/m0../s1

InChI Key

SARBMGXGWXCXFW-GJHVZSAVSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC.O.[Na+]

Synonyms

CGP 19835 A
CGP-19835A
Mepact
mifamurtide
mifamurtide acid
mifamurtide anhydrous
mifamurtide free acid anhydrous
mifamurtide sodium
mifamurtide sodium salt
MLV 19835
muramyl tripeptide phosphatidylethanolamine
muramyl tripeptide phosphatidylethanolamine, monosodium salt
muramyl tripeptide phosphatidylethanolamine, sodium salt
muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate
muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate
muramylNAc-Ala-isoGln-Lys-tripeptide-PE
muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine
N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Mifamurtide

Intracellular Signal Transduction Pathways Initiated by Mifamurtide (B1676584)

Activation of Downstream Signaling Cascades

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Mifamurtide's interaction with its target receptors, particularly TLR4, can activate the mitogen-activated protein kinase (MAPK) pathway guidetopharmacology.orgnih.gov. This activation involves signaling molecules such as extracellular-signal-regulated kinase 1/2 (ERK 1/2) guidetopharmacology.org. Research indicates that mifamurtide triggers MAPK signaling pathways in macrophages. Specifically, studies have shown that MAPK was activated by mifamurtide in macrophages, particularly when co-cultured with osteosarcoma cell lines like MG-63 cells, resulting in a significant increase in MAPK phosphorylation in these co-culture conditions.

Modulation of STAT3 Phosphorylation

Mifamurtide has been observed to modulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This modulation is significant as STAT3 activation is associated with M2 macrophage polarization, which typically promotes immune suppression and tumor progression. Mifamurtide's anti-tumor efficacy is partly attributed to its ability to limit M2 activation by reducing STAT3 and Akt phosphorylation, thereby inhibiting the STAT3 pathway. In vitro studies involving MG63 osteosarcoma cells co-cultured with mifamurtide-activated macrophages demonstrated a significant reduction of phosphorylated STAT3 (pSTAT3) levels compared to non-activated macrophage co-cultures. This suggests that mifamurtide may inhibit cellular proliferation and induce tumor cell differentiation through the downregulation of pSTAT3.

Induction of Soluble Mediators and Effector Molecules by Mifamurtide

The activation of monocytes and macrophages by mifamurtide leads to the induction and secretion of a variety of soluble mediators and effector molecules guidetopharmacology.orgfrontiersin.orgmdpi.comrcsb.orgfrontiersin.orgresearchgate.net. These molecules play a crucial role in the subsequent immune response and anti-tumor activity.

Pro-inflammatory Cytokine Production

A key outcome of mifamurtide-mediated macrophage and monocyte activation is the robust production of pro-inflammatory cytokines guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net. These cytokines contribute to creating an inflammatory environment that is hostile to tumor cells frontiersin.org.

Mifamurtide is a potent inducer of Tumor Necrosis Factor-alpha (TNF-α) production guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net. Elevated plasma levels of TNF-α have been observed within hours following the administration of mifamurtide in both healthy adults and patients with osteosarcoma guidetopharmacology.org. TNF-α is a critical cytokine involved in promoting inflammation and contributing to tumoricidal effects guidetopharmacology.orgfrontiersin.org.

The activation of immune cells by mifamurtide results in increased production of Interleukin-1 (specifically IL-1β) and Interleukin-6 (IL-6) guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net. Similar to TNF-α, elevated plasma levels of IL-1β and IL-6 have been detected within hours after mifamurtide administration guidetopharmacology.org. Studies on mifamurtide-activated macrophages showed a significant increase in the messenger RNA (mRNA) levels of both IL-1β and IL-6. Additionally, a slight increase in the release of IL-6 was observed in these activated macrophages.

Mifamurtide's activation of human macrophages is also associated with the production of Interleukin-8 (IL-8) and Interleukin-12 (B1171171) (IL-12) mdpi.commdpi.comfrontiersin.orgresearchgate.net. IL-8 is a chemokine that plays a role in neutrophil recruitment, while IL-12 is a cytokine crucial for promoting type 1 T-helper cell responses and innate immunity.

Data Tables

The following table summarizes key research findings regarding Mifamurtide's impact on cellular pathways and cytokine production.

Mechanism/MoleculeEffect of MifamurtideRelevant FindingsSource
MAPK Pathway Activation Activates MAPK pathway, including ERK 1/2.Triggers MAPK signaling in macrophages, especially when co-cultured with MG-63 osteosarcoma cells, leading to increased phosphorylation. guidetopharmacology.org
STAT3 Phosphorylation Reduces STAT3 phosphorylation.Significant reduction of pSTAT3 observed in MG63 cells co-cultured with mifamurtide-activated macrophages. Inhibits STAT3 pathway.
TNF-α Production Induces increased production.Elevated plasma levels observed within hours of administration in healthy adults and osteosarcoma patients. guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net
IL-1β Production Induces increased production.Elevated plasma levels observed within hours of administration. Significant increase in mRNA levels in activated macrophages. guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net
IL-6 Production Induces increased production.Elevated plasma levels observed within hours of administration. Significant increase in mRNA levels and slight increase in release from activated macrophages. guidetopharmacology.orgfrontiersin.orgmdpi.comnih.govmdpi.comrcsb.orgfrontiersin.orgresearchgate.net
IL-8 Production Associated with production.Activation of human macrophages by mifamurtide is associated with IL-8 production. mdpi.commdpi.comfrontiersin.orgresearchgate.net
IL-12 Production Associated with production.Activation of human macrophages by mifamurtide is associated with IL-12 production. mdpi.commdpi.comfrontiersin.orgresearchgate.net
Interferon-gamma (IFN-γ)

Mifamurtide can interact with interferon-gamma (IFN-γ) to enhance tumoricidal activity. tocris.com IFN-γ is a crucial cytokine for the activation of M1 macrophages, which exhibit anti-tumor properties. Research indicates that mifamurtide can increase the messenger RNA (mRNA) expression of IFN-γ in macrophages, particularly when co-cultured with less aggressive osteosarcoma cell lines. Furthermore, the anti-tumor activity of M1-like macrophages stimulated with liposomal muramyl tripeptide (L-MTP-PE) has been observed to be dependent on the presence of IFN-γ.

Generation of Reactive Oxygen Species (ROS) and Nitric Oxide (NO)

A significant aspect of mifamurtide's action is its ability to stimulate the production of potent antimicrobial and antitumor agents, including nitric oxide (NO) and reactive oxygen species (ROS). guidetopharmacology.org These molecules are capable of directly damaging tumor cells and the supporting structures within the tumor microenvironment, thereby contributing to tumor mass reduction. guidetopharmacology.org While their production is induced, studies have suggested that specific blockage of NO or ROS alone may not fully inhibit the anti-tumor effect, implying the involvement of other soluble factors released upon macrophage activation.

Release of Antimicrobial Peptides

The activation of the NF-κB signaling pathway by mifamurtide contributes to a broad immune response, which includes the promotion of antimicrobial peptide release. tocris.comnih.gov This mechanism further underscores mifamurtide's role in mimicking bacterial infection to elicit robust innate immune responses.

Impact of Mifamurtide on Macrophage Phenotypic Plasticity

Macrophages are pivotal components of the innate immune system, essential for the body's initial response to pathogens and abnormal cells, including cancer cells. guidetopharmacology.org Mifamurtide modulates the activity of these immune cells, influencing their functional states. guidetopharmacology.org

Influence on M1/M2 Macrophage Polarization States

Macrophages exhibit phenotypic plasticity, polarizing into distinct functional states, primarily M1 (classically activated) and M2 (alternatively activated) phenotypes. M1 macrophages are characterized by their tumoricidal functions, including phagocytosis, efferocytosis, and direct tumor cell killing, typically induced by IFN-γ or lipopolysaccharide (LPS). In contrast, M2 macrophages often exhibit immunosuppressive features, promoting tumor progression and angiogenesis, and are activated by anti-inflammatory cytokines such as IL-4, IL-10, and IL-13.

Mifamurtide has been shown to influence this polarization, driving macrophages towards a "tumor-associated macrophage (TAM)-like intermediate M1/M2 phenotype." This shift involves an increase in the M1/M2 ratio in co-culture assays with osteosarcoma cells, although this ratio may decrease proportionally with increasing tumor cell malignancy. Mifamurtide-activated macrophages demonstrate a significant increase in both the M1 polarization marker inducible nitric oxide synthase (iNOS) and the M2 polarization marker CD206. This suggests that mifamurtide can counteract the pathological shift of TAMs towards an M2 immune-suppressive, pro-tumoral state, redirecting them towards an M1 cytotoxic, anti-tumoral activation. Furthermore, mifamurtide can repolarize M2 macrophages to an M1 phenotype through the inhibition of phosphorylated Akt (pAKT) and STAT3 pathways, and it also contributes to the reduction of IL-17R levels.

Table 2: Influence of Mifamurtide on Macrophage Polarization Markers

Macrophage MarkerPolarization StateEffect of Mifamurtide Activation
iNOSM1 (Pro-inflammatory)Significant Increase
CD206M2 (Anti-inflammatory)Significant Increase
M1/M2 RatioOverall PolarizationIncreased (especially with less aggressive OS cells)

Data compiled from.

Enhancement of Phagocytic Activity in Activated Macrophages

A key aspect of mifamurtide's impact on macrophage function is the enhancement of their phagocytic activity. guidetopharmacology.org The liposomal formulation of mifamurtide is specifically designed to facilitate its selective phagocytosis by monocytes and macrophages. tocris.com Once activated by mifamurtide, these cells exhibit an improved capacity to engulf and digest cancer cells, contributing to the reduction of tumor burden. guidetopharmacology.org This process not only directly reduces tumor cells but also aids in the presentation of tumor antigens to the adaptive immune system, thereby potentially broadening the anti-tumor immune response. guidetopharmacology.org

Intercellular Interactions and Proposed Antitumorigenic Mechanisms of Mifamurtide

Mifamurtide primarily exerts its antitumorigenic effects by stimulating the innate immune system through the activation of monocytes and macrophages. tocris.comguidetopharmacology.orgnih.govnih.govuni.lu The activated macrophages and monocytes secrete a diverse array of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and IL-12. tocris.comguidetopharmacology.orgnih.gov This cytokine milieu creates an inflammatory environment that is hostile to tumor cells, promoting their destruction through various mechanisms such as apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply the tumor). guidetopharmacology.org

Beyond cytokine production, mifamurtide also induces the expression of adhesion molecules on the surface of activated immune cells, including lymphocyte function-associated antigen-1 (LFA-1), intracellular adhesion molecule-1 (ICAM-1), and human leukocyte antigen-DR (HLA-DR). tocris.com These adhesion molecules are thought to facilitate the interaction between activated immune cells and cancer cells, promoting the selective targeting and destruction of tumor cells while sparing healthy cells.

Preclinical Investigations of Mifamurtide Activity

In Vitro Studies on Cellular Responses to Mifamurtide (B1676584)

In vitro studies have been instrumental in elucidating the direct cellular responses to mifamurtide, particularly concerning immune cell activation and subsequent interactions with cancer cells.

Mifamurtide, a fully synthetic derivative of muramyl dipeptide (MDP), functions as a potent activator of monocytes and macrophages europa.eueuropa.euresearchgate.netcore.ac.uk. Its mechanism involves binding to NOD2 (nucleotide-binding oligomerization domain-containing protein 2), an intracellular pattern-recognition receptor predominantly found on monocytes, macrophages, and dendritic cells europa.eueuropa.eunih.govunifi.itpatsnap.com. This binding triggers a cascade of intracellular signaling pathways, notably the NF-κB pathway, leading to the activation and maturation of these immune cells unifi.itpatsnap.comgoogle.com.

Activated human macrophages and monocytes produce a range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1β), IL-6, IL-8, and IL-12 europa.eueuropa.eucore.ac.uknih.govpatsnap.com. Additionally, they upregulate adhesion molecules such as lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) europa.eueuropa.eu. Studies also suggest that mifamurtide can modulate macrophage polarization, inducing a shift towards a tumor-associated macrophage (TAM)-like intermediate M1/M2 phenotype, thereby influencing the balance between pro-inflammatory and immunomodulatory macrophage functions oncotarget.comresearchgate.net.

Table 1: Key Cytokines and Adhesion Molecules Upregulated by Mifamurtide-Activated Macrophages

Molecule TypeSpecific MoleculesReferences
CytokinesTNF-α, IL-1β, IL-6, IL-8, IL-12 europa.eueuropa.eucore.ac.uknih.govpatsnap.com
Adhesion MoleculesLFA-1, ICAM-1 europa.eueuropa.eu
Macrophage PolarizationM1/M2 intermediate phenotype oncotarget.comresearchgate.net

A crucial aspect of mifamurtide's preclinical activity is its ability to induce tumoricidal monocytes and macrophages that selectively recognize and destroy cancer cells. In vitro studies have demonstrated that human monocytes, after activation with mifamurtide, exhibit cytotoxicity against a variety of allogeneic and autologous tumor cells, including those derived from melanoma, ovarian, colon, and renal carcinoma europa.eueuropa.euresearchgate.netnih.govresearchgate.net. Importantly, this cytotoxic effect is selective, with no observed toxicity towards normal cells, even when co-cultivated with tumor cells europa.eueuropa.eucore.ac.uknih.gov. The anti-tumor activity is linked to both direct contact-mediated cytotoxicity and the release of tumoricidal factors by activated macrophages alliedacademies.org.

Given its clinical application in osteosarcoma, significant preclinical efforts have focused on understanding mifamurtide's effects on osteosarcoma cell lines. In co-culture models, where osteosarcoma cells (e.g., MG63, Saos-2, HOS, 143B) are grown with macrophages, mifamurtide-activated macrophages have been shown to modulate osteosarcoma cell behavior oncotarget.comnih.govaacrjournals.org.

Studies with MG63 osteosarcoma cells co-cultured with mifamurtide-activated macrophages demonstrated a significant reduction in cell proliferation oncotarget.comnih.gov. Furthermore, mifamurtide modulated osteoblast markers in MG63 cells. A significant reduction in the expression of osteoprotegerin (OPG), receptor activator of nuclear factor kappa-B ligand (RANK-L), and RUNX2 was observed when MG63 cells were co-cultured with mifamurtide-activated macrophages nih.govoncotarget.com. Conversely, mifamurtide induced a significant increase in RANK expression in MG63 cells, both directly and through macrophage activation nih.govoncotarget.com. A reduction in the IL-17R protein level, an important marker of tumor metastasis, was also noted oncotarget.comnih.govoncotarget.com.

However, research indicates that mifamurtide's effectiveness can vary with the malignancy grade of osteosarcoma cells, with less aggressive cell lines showing a more pronounced response aacrjournals.orgresearchgate.net. More aggressive tumor cells might develop resistance mechanisms, potentially by influencing the tumor microenvironment, for instance, through increased expression of anti-inflammatory cytokines like IL-10 aacrjournals.org.

Table 2: Effects of Mifamurtide-Activated Macrophages on MG63 Osteosarcoma Cells in Co-culture

ParameterObserved EffectReferences
ProliferationSignificant reduction oncotarget.comnih.gov
OPG ExpressionSignificant reduction nih.govoncotarget.com
RANK-L ExpressionSignificant reduction nih.govoncotarget.com
RUNX2 ExpressionSignificant reduction nih.govoncotarget.com
RANK ExpressionSignificant increase nih.govoncotarget.com
IL-17R LevelSignificant reduction oncotarget.comnih.govoncotarget.com

Mifamurtide's cellular effects are mediated through specific intracellular signaling pathways. Its primary interaction is with NOD2, leading to the activation of the NF-κB pathway unifi.itpatsnap.com. This activation is critical for driving the production of pro-inflammatory cytokines unifi.it.

In osteosarcoma cell lines, mifamurtide treatment, particularly in co-culture with activated macrophages, has been shown to affect key proliferation and survival pathways. For instance, MG63 cells co-cultured with mifamurtide-activated macrophages exhibited a significant reduction in phosphorylated AKT (pAKT) and phosphorylated STAT3 (pSTAT3) oncotarget.comnih.govoncotarget.com. These findings suggest that mifamurtide, through macrophage activation, can downregulate signaling pathways crucial for osteosarcoma cell growth and survival. While direct effects on MAPK pathways were observed in macrophages co-cultured with MG-63 cells, the antitumoral action was less effective in more aggressive osteosarcoma cell lines researchgate.net.

Traditional two-dimensional (2D) cell culture models, while useful, often fail to fully recapitulate the complex tumor microenvironment found in vivo. To address this, three-dimensional (3D) cell culture models have been developed for osteosarcoma research whiterose.ac.ukresearchgate.netnih.govsoton.ac.uksoton.ac.uk. These models aim to provide a more physiologically relevant system for investigating cancer mechanisms and evaluating therapeutic agents like mifamurtide whiterose.ac.ukresearchgate.netnih.govsoton.ac.uk.

A notable 3D osteosarcoma model involves human trabecular bone cores, which are impregnated with a tri-culture of cells: osteosarcoma cell lines (e.g., Saos-2, MG63), monocyte-derived macrophages (MDMs), and human bone marrow stromal cells (HBMSCs) whiterose.ac.ukresearchgate.netnih.govsoton.ac.uksoton.ac.uk. These bone cores are then incubated on the chorioallantoic membrane (CAM) of fertilized chicken eggs to establish a functioning vasculature, further mimicking the in vivo environment whiterose.ac.ukresearchgate.netnih.govsoton.ac.uk.

The 3D bone core models offer significant utility in mimicking the complex osteosarcoma tumor microenvironment. The use of human trabecular bone provides a realistic 3D structure, and the inclusion of stromal cells and macrophages allows for the simulation of crucial cellular interactions within the tumor niche whiterose.ac.uknih.govsoton.ac.uk. The integration with the CAM results in angiogenesis, partially replicating the vasculature found in human tumors whiterose.ac.uknih.gov.

These models have been successfully used to test mifamurtide. Incubating bone cores containing osteosarcoma cells, macrophages, and stromal cells with mifamurtide induced a reduction of cellular markers (such as CD68, a macrophage marker, and CD105) and, in some cases, an increase in bone volume whiterose.ac.uknih.govsoton.ac.uknih.govlarvol.com. This suggests that mifamurtide may influence bone remodeling processes within the tumor microenvironment nih.govsoton.ac.uk. The ability of these 3D models to mimic clinically relevant aspects of the cellular osteosarcoma microenvironment makes them valuable tools for understanding drug mechanisms and evaluating novel therapies whiterose.ac.ukresearchgate.netnih.govsoton.ac.uknih.govlarvol.com.

Development and Application of Three-Dimensional (3D) Cell Culture Models for Osteosarcoma Research

Assessment of Mifamurtide Efficacy within Complex 3D Tumor Microenvironment Models

Preclinical investigations have explored the efficacy of mifamurtide within complex three-dimensional (3D) tumor microenvironment models, particularly in the context of osteosarcoma. A 3D bone core model, utilizing human trabecular bone and the chorioallantoic membrane (CAM) to establish a functional vasculature, was developed to mimic the osteosarcoma tumor microenvironment. fishersci.ca This model incorporated a tri-culture of stromal cells, macrophages, and Saos-2 osteosarcoma cell lines. fishersci.ca

Studies demonstrated that incubating these bone cores with mifamurtide resulted in a reduction of cellular markers and an increase in bone volume, indicating its potential to influence the tumor microenvironment and surrounding bone architecture. fishersci.caciteab.com Furthermore, in co-culture experiments, Mifamurtide TFA at a concentration of 100 µM was observed to induce a reduction in the number of MG63 osteosarcoma cells when co-cultured with macrophages. wikipedia.org However, mifamurtide alone did not directly affect the proliferation rate of osteosarcoma cell lines such as MOS-J and KHOS in vitro. wikipedia.orgfishersci.ca Research also suggests that the efficacy of mifamurtide in metastatic osteosarcoma could be enhanced by combining it with an anti-IL-10 antibody, leading to a significantly increased mortality rate in high-grade osteosarcoma cells in co-culture with macrophages. fishersci.cahznu.edu.cn

Table 1: Effects of Mifamurtide in 3D Tumor Microenvironment Models

Model TypeCell Lines/ComponentsKey FindingsReference
3D Bone Core ModelHuman trabecular bone, CAM, stromal cells, macrophages, Saos-2 osteosarcoma cellsReduced cellular markers, increased bone volume fishersci.caciteab.com
Co-culture ModelMG63 osteosarcoma cells + macrophagesReduced MG63 cell number with 100 µM Mifamurtide TFA wikipedia.org
Co-culture ModelMOS-J, KHOS osteosarcoma cellsNo direct effect on proliferation rate by mifamurtide alone wikipedia.orgfishersci.ca
Co-culture ModelHigh-grade osteosarcoma cells + macrophagesIncreased mortality rate with mifamurtide + anti-IL-10 antibody fishersci.cahznu.edu.cn

In Vivo Efficacy Studies in Animal Models

In vivo administration of mifamurtide has consistently demonstrated the inhibition of tumor growth and metastasis across various animal models. nih.govscribd.comwikipedia.orgfishersci.casenescence.infomims.com Its anti-tumor effects are primarily mediated through the activation of innate immune cells, specifically monocytes and macrophages, which then acquire the ability to recognize and kill tumor cells without being cytotoxic to normal cells. nih.govwikipedia.orgfishersci.casenescence.info

Inhibition of Tumor Growth and Metastasis in Murine Models

Mifamurtide has shown significant efficacy in inhibiting tumor growth and metastasis in murine (mouse and rat) models of various cancers. nih.govscribd.comwikipedia.orgfishersci.casenescence.infomims.com While mifamurtide alone induced a slight, non-significant inhibitory effect on primary osteosarcoma growth in mice, it significantly inhibited spontaneous and experimental metastases, particularly at pulmonary sites. fishersci.co.uk Combination studies with zoledronic acid in mouse syngeneic models of osteosarcoma showed no significant interference with zoledronic acid's effect on primary bone tumor growth, suggesting a synergistic or additive effect. fishersci.co.ukmims.com

Mifamurtide has been extensively studied for its ability to inhibit lung metastasis. In both mouse and rat models, administration of mifamurtide resulted in the inhibition of lung metastasis. nih.govscribd.comwikipedia.orgfishersci.casenescence.infomims.com Specifically, in xenogeneic (KHOS) and syngeneic (MOS-J) mouse models of osteosarcoma, Mifamurtide TFA (1 mg/kg intravenously, twice per week for 4 weeks) led to a trend of diminished spontaneous lung metastasis dissemination. wikipedia.orgfishersci.cafishersci.co.uk Research by Biteau et al. further confirmed that L-mifamurtide (L-MTP-PE) inhibits the dissemination and development of lung metastases and slows tumor growth in mice. wikipedia.orgfishersci.ca This effect is potentially attributed to the high infiltration of macrophages in the lung parenchyma following mifamurtide administration. fishersci.co.uk Furthermore, experimental evidence suggests that combining mifamurtide with an anti-IL-10 antibody can lead to lower metastasis in an in vivo model compared to mifamurtide alone. fishersci.cahznu.edu.cn

Table 2: Mifamurtide Efficacy in Lung Metastasis Models

Model TypeDosage/FrequencyKey FindingsReference
Murine Osteosarcoma (xenogeneic KHOS, syngeneic MOS-J)1 mg/kg IV, twice/week for 4 weeksTrend of diminished spontaneous lung metastasis dissemination wikipedia.orgfishersci.cafishersci.co.uk
Murine Models (general)Not specifiedInhibition of lung metastasis, slowing of tumor growth wikipedia.orgfishersci.ca
Murine Osteosarcoma (in combination)Not specifiedLower metastasis when combined with anti-IL-10 antibody fishersci.cahznu.edu.cn

In vivo studies have demonstrated that mifamurtide inhibits tumor growth in mouse and rat models of skin cancer. nih.govscribd.comwikipedia.orgfishersci.camims.com

Mifamurtide has shown efficacy in inhibiting tumor growth in hepatic (liver) cancer models in both mice and rats. nih.govscribd.comwikipedia.orgfishersci.casenescence.infomims.com Antitumor reactivity induced by liposomal MTP-PE has also been observed in a liver metastasis model of colon cancer in rats. mims.com

In mouse and rat models of fibrosarcoma, mifamurtide administration resulted in the inhibition of tumor growth. nih.govscribd.comwikipedia.orgfishersci.camims.com However, it is noteworthy that the anti-tumor effect of L-MTP-PE was abrogated in a murine fibrosarcoma model when diclofenac, a cyclooxygenase inhibitor, was used concurrently, suggesting a potential down-regulation of mifamurtide's efficacy by certain anti-inflammatory agents. tocris.com

Chemical Synthesis and Structural Analogues of Mifamurtide

Synthetic Methodologies for Mifamurtide (B1676584) Production

The synthesis of mifamurtide can be achieved through various chemical strategies, including both liquid-phase and solid-phase approaches. These methods aim to efficiently construct the intricate structure of the molecule, which consists of an N-acetylmuramic acid moiety linked to a tripeptide and a phosphatidylethanolamine (B1630911) anchor.

One established method for mifamurtide synthesis involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate esterification. wikipedia.org This approach typically involves the esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine with N-hydroxysuccinimide, followed by a condensation reaction with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in the presence of triethylamine. wikipedia.org An alternative DCC-assisted route introduces the final alanine (B10760859) residue in the second step of the condensation process. wikipedia.org DCC is a widely used reagent for the formation of amide and ester bonds in peptide and organic synthesis due to its efficiency in activating carboxylic acids. researchgate.net

Reagent/IntermediateRole in Synthesis
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanineThe core muramyl tripeptide structure
N,N'-dicyclohexylcarbodiimide (DCC)Coupling agent for esterification
N-hydroxysuccinimideActivates the carboxyl group for condensation
2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acidProvides the phosphatidylethanolamine lipid anchor
TriethylamineBase catalyst for the condensation reaction

Solid-phase synthesis offers an alternative and efficient method for producing mifamurtide, with reported advantages of high purity (>99%) and total yields exceeding 70%. google.com This methodology involves sequentially coupling the constituent amino acids and other molecular components to a solid resin support. The process begins by attaching a protected D-glutamic acid to an amino resin. google.com Subsequently, Fmoc-L-Ala-OH, a protected N-acetylmuramic acid, H-L-Ala-OPG, and cephalin (B164500) are coupled in a stepwise manner through acylation reactions. google.com The final step involves cleavage of the synthesized molecule from the resin to yield mifamurtide. google.com This approach simplifies purification by allowing for the easy removal of excess reagents and by-products by washing the resin-bound product. youtube.com

Design and Composition of Liposomal Drug Delivery Systems for Mifamurtide

Mifamurtide is administered in a liposomal formulation, referred to as L-MTP-PE, which is crucial for its in vivo activity. europa.euresearchgate.net The liposomes serve as a carrier system to selectively deliver the drug to monocytes and macrophages. nih.gov

The liposomes used for mifamurtide delivery are multilamellar vesicles composed of synthetic phospholipids. portico.org A common formulation consists of a 70:30 molar ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). google.com The lipophilic nature of mifamurtide, owing to its phosphatidylethanolamine tail, allows it to be efficiently incorporated into the lipid bilayer of these liposomes. nih.gov The presence of phosphatidylserine (B164497) in the liposome (B1194612) is thought to facilitate the uptake by macrophages, which have receptors that recognize this phospholipid. portico.orgnih.gov

Liposomal ComponentChemical NameFunction
POPC1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePrimary structural phospholipid of the liposome
DOPS1,2-dioleoyl-sn-glycero-3-phospho-L-serineNegatively charged phospholipid that aids in macrophage targeting
Mifamurtide (MTP-PE)Muramyl tripeptide phosphatidylethanolamineActive pharmaceutical ingredient incorporated into the lipid bilayer

The encapsulation of mifamurtide into liposomes is a critical step in the manufacturing process. The lipophilic MTP-PE is incorporated into the lipid bilayer during the formation of the liposomes. nih.gov Following formulation, the liposomes are characterized to ensure quality and consistency. Key characterization techniques include the determination of particle size, zeta potential (a measure of surface charge), and encapsulation efficiency. These parameters are crucial as they can influence the stability, biodistribution, and efficacy of the liposomal drug product.

Structure-Activity Relationship (SAR) Studies of Muramyl Dipeptide Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For muramyl dipeptide (MDP) and its analogs, including mifamurtide, SAR studies have been conducted to identify structural modifications that can enhance their immunostimulatory properties and improve their therapeutic profile. nih.govresearchgate.netnih.gov MDP itself has drawbacks such as pyrogenicity and rapid elimination, which has driven the development of analogs like mifamurtide. nih.govresearchgate.netnih.gov

Research has shown that modifications at various positions of the MDP scaffold can significantly impact its activity as a NOD2 agonist. nih.gov For instance, alterations at the C1 and C2 positions of the N-acetyl muramyl moiety have been explored, with some analogs showing more potent NOD2 stimulation than MDP itself. nih.gov The lipophilicity of the molecule is another critical factor, with the addition of the dipalmitoyl phosphatidylethanolamine in mifamurtide contributing to its longer half-life and targeting to macrophages. nih.gov Studies on other MDP analogs have revealed that changes to the peptide portion, such as replacing D-isoglutamine with D-isoasparagine, can lead to a loss of activity. nih.gov Conversely, modifications at the C6 position of the muramic acid, such as the introduction of an amino group, have been shown to improve NOD2 agonistic activity. nih.gov

Structural ModificationEffect on Activity
N-acylation at C2 of muramic acidGenerally potent stimulators, though long chains may not be tolerated nih.gov
Methoxy group at C1 of muramic acidMore potent than corresponding hydroxy analogs nih.gov
Replacement of D-isoglutamine with D-isoasparagineLoss of NOD2 activity nih.gov
Amino group at C6 of muramic acidImprovement in NOD2 agonistic activity nih.gov

Exploration of Modifications for Enhanced Immunostimulatory Activity

The development of mifamurtide and its analogues has been driven by the need to improve upon the natural immunostimulatory properties of muramyl dipeptide (MDP). A significant focus of this research has been the modification of the MDP structure to increase its potency and efficacy. One of the key strategies employed is the introduction of lipophilic moieties to the core structure. nih.govnih.gov

Increased lipophilicity has been shown to correlate with enhanced immunostimulatory activity. semanticscholar.org This is attributed to improved cell membrane permeability and better association with liposomal delivery systems, which can effectively target macrophages and monocytes. acs.orgnih.gov Mifamurtide itself is a lipophilic derivative of MDP, incorporating a phosphatidylethanolamine (PE) tail, which facilitates its incorporation into liposomes. wikipedia.org

Structure-activity relationship (SAR) studies have revealed critical aspects of the mifamurtide molecule responsible for its immunostimulatory effects. The core N-acetylmuramyl-L-alanyl-D-isoglutamine structure is essential for activity. Modifications to the peptide chain and the sugar moiety have been explored to optimize the molecule's interaction with its target, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. nih.govsemanticscholar.org

Research has shown that the stereochemistry of the amino acids in the peptide chain is crucial. For instance, replacing L-alanine with D-alanine significantly reduces activity. researchgate.net Conversely, the introduction of certain lipophilic groups at the D-isoglutamine residue can enhance the immunostimulatory response. acs.org Various analogues have been synthesized with different fatty acid chains, cholesterol, or other lipid groups to modulate their interaction with the immune system. researchgate.net

Below is a data table summarizing the research findings on modifications for enhanced immunostimulatory activity:

Modification Structural Change Observed Effect on Immunostimulatory Activity Key Findings
Lipophilic Acyl Groups Addition of acyl chains to the carbohydrate or D-isoglutamine moieties of MDP. acs.orgImproved adjuvant and immunoprotective properties. acs.orgIncreased lipophilicity can lead to enhanced biological activity. nih.govsemanticscholar.org
Phosphatidylethanolamine (PE) Moiety Incorporation of a PE tail to create mifamurtide (MTP-PE). wikipedia.orgFacilitates incorporation into liposomes, enhancing delivery to macrophages. wikipedia.orgnih.govLiposomal formulation significantly improves tumoricidal effects. nih.gov
Desmuramyl Peptides with Lipophilic Groups Replacement of the muramic acid with various lipophilic groups like adamantane.Potent NOD2 agonists with strong adjuvant activity.The lipophilic tail is beneficial for in vivo activity, partly due to membrane anchoring.
Modifications to the Peptide Moiety Alterations in the amino acid sequence of the peptide chain. researchgate.netStereochemistry is critical; L-Ala and D-isoGln are important for activity. researchgate.netReplacement of L-alanine with D-alanine dramatically decreases adjuvant activity. researchgate.net

Development of Derivatives with Modulated Pharmacokinetic Profiles

A primary challenge with the therapeutic use of MDP was its rapid excretion from the body. nih.gov Consequently, a major goal in the development of mifamurtide and its analogues has been to modulate their pharmacokinetic profiles to prolong their presence in the body and improve their distribution to target tissues.

The lipophilic nature of mifamurtide, conferred by the dipalmitoyl phosphatidylethanolamine (DPPE) side chain, significantly alters its pharmacokinetics compared to MDP. wikipedia.org When administered in a liposomal formulation (L-MTP-PE), mifamurtide is rapidly cleared from the plasma but accumulates in organs of the reticuloendothelial system, such as the lungs, liver, and spleen, where it can activate macrophages. wikipedia.orgnih.gov This targeted delivery and extended half-life are crucial for its therapeutic effect.

The terminal half-life of mifamurtide is approximately 18 hours, which is a significant improvement over the natural MDP. wikipedia.org This prolonged circulation allows for sustained activation of the immune system. Studies have shown that there are no accumulation effects observed with repeated dosing. wikipedia.org

The development of various lipophilic derivatives has been a key strategy to improve pharmacokinetic properties. By altering the length and nature of the lipid tail, researchers can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of longer acyl chains has been shown to increase the association of the compounds with membranes, potentially leading to longer retention times in the body. acs.org

The following data table summarizes the research findings on the development of derivatives with modulated pharmacokinetic profiles:

Derivative Structural Modification Effect on Pharmacokinetic Profile Research Finding
Mifamurtide (MTP-PE) Addition of a dipalmitoyl phosphatidylethanolamine (DPPE) tail to the muramyl tripeptide. wikipedia.orgLonger elimination half-life compared to natural MDP. wikipedia.orgThe lipophilic side chains contribute to a terminal half-life of 18 hours. wikipedia.org
Liposomal Mifamurtide (L-MTP-PE) Encapsulation of mifamurtide within liposomes. wikipedia.orgnih.govRapid clearance from plasma with accumulation in the lungs, liver, and spleen. wikipedia.orgLiposomal delivery targets macrophages and enhances tissue distribution. nih.govnih.gov
Acylated Desmuramyltripeptides Introduction of a C18 lipophilic tail.Beneficial for in vivo applications due to anchoring in the liposome membrane.Higher lipophilicity can facilitate membrane permeability and increase association with membranes. acs.org
MTP-Cholesterol Contains a hydrolyzable ester linkage to cholesterol. researchgate.netDesigned as a prodrug that needs to be hydrolyzed to release the active hydrophilic metabolite. nih.govLipophilic analogues may require intracellular hydrolysis to activate macrophages. nih.gov

Pharmacological Research and Contemporary Drug Discovery Principles for Mifamurtide

Detailed Pharmacological Classification and Mechanisms of Action of Mifamurtide (B1676584)

Mifamurtide is a fully synthetic derivative of muramyl dipeptide (MDP), a naturally occurring immune-stimulatory component found in the cell walls of Mycobacterium species. It is pharmacologically classified as an immunostimulant and is assigned the Anatomical Therapeutic Chemical (ATC) code L03AX15, which categorizes it under "Other immunostimulants".

Mifamurtide's primary mechanism of action involves the stimulation of the innate immune system through the activation of specific white blood cells, namely monocytes and macrophages. The compound acts as a specific ligand for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern-recognition receptor. NOD2 is predominantly expressed on monocytes, macrophages, and dendritic cells. Upon binding to NOD2, mifamurtide mimics a bacterial infection, thereby activating these immune cells. This activation cascade leads to an increased production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-12 (B1171171) (IL-12). Additionally, elevated plasma levels of other immune stimulation indicators, such as C-reactive protein and neopterine, have been observed following mifamurtide administration. The activated macrophages and monocytes are subsequently thought to exert tumoricidal effects, though the precise molecular pathways leading to anti-tumor activity in both animal models and humans are not yet fully elucidated. Mifamurtide is formulated as a liposomal preparation (L-MTP-PE), which is specifically designed for targeted delivery to macrophages via intravenous infusion. This liposomal encapsulation has been shown to significantly enhance the tumoricidal effects of MTP-PE in vitro and facilitates more efficient distribution to organs of the reticuloendothelial system.

Preclinical Pharmacokinetic and Pharmacodynamic Research of Mifamurtide

Preclinical research on mifamurtide has provided crucial insights into its pharmacokinetic and pharmacodynamic profiles, particularly concerning its distribution, elimination, and potential metabolic interactions.

Analysis of Drug Distribution and Selective Organ Concentration in Preclinical Systems

Following intravenous administration, liposomal mifamurtide is rapidly cleared from the plasma, typically within minutes. The liposomal formulation is specifically designed for selective uptake by cells of the reticuloendothelial system (RES), predominantly monocytes and macrophages. Preclinical studies utilizing radiolabeled liposomes containing mifamurtide have demonstrated its concentration in specific organs. For instance, at 6 hours post-injection in preclinical models, radioactivity was found to be concentrated in the liver, spleen, nasopharynx, and thyroid, with a lesser extent in the lungs. In some cases, radioactivity was also observed to be associated with lung metastases. This selective phagocytosis by the RES underscores the targeted delivery mechanism of the liposomal formulation.

Determination of Elimination Half-Life in Non-human Models

Studies conducted with radiolabeled liposomes containing mifamurtide in non-human models have characterized its elimination profile as biphasic. The mean half-life of the radiolabeled material exhibits an initial alpha-phase of approximately 15 minutes, followed by a terminal half-life of approximately 18 hours. This extended terminal half-life, in contrast to the rapid plasma clearance, is attributed to the liposomal encapsulation and the accumulation of the phospholipid component within the lipid bilayer of the liposomes.

Table 1: Preclinical Elimination Half-Life of Radiolabeled Mifamurtide

PhaseHalf-Life (Approximate)Source
Alpha-phase15 minutesRadiolabeled studies in non-human models
Terminal phase18 hoursRadiolabeled studies in non-human models

Investigation of Metabolic Stability and Pathways in Preclinical Models

The metabolism of liposomal muramyl tripeptide phosphatidyl ethanolamine (B43304) (MTP-PE) has not been extensively characterized in humans. However, it is understood that the liposomes are primarily phagocytosed by the cells of the reticuloendothelial system. While specific metabolic pathways of the liposomal formulation in preclinical models are not fully detailed, studies involving the core component, muramyl dipeptide (MDP), have indicated its degradation to monomeric components in rat serum. This suggests a potential for enzymatic hydrolysis of the active component, though the liposomal encapsulation of mifamurtide is designed to enhance its stability and cellular uptake. No evidence of accumulation of either total (liposomal and free) mifamurtide or free mifamurtide has been observed during prolonged treatment periods.

Research into Mechanisms of Therapy Resistance and Mifamurtide's Role

Therapy resistance remains a significant challenge in improving clinical outcomes for osteosarcoma patients. Research into both intrinsic and acquired resistance mechanisms is crucial for developing more effective treatment strategies, and mifamurtide's role in modulating these processes is an active area of investigation.

Investigating Intrinsic and Acquired Resistance Mechanisms in Osteosarcoma

Osteosarcoma (OS) can evade chemotherapeutic drug-induced cell death through various intrinsic and acquired resistance mechanisms, contributing to treatment failure and recurrence. researchgate.netnih.govpsu.edumdpi.com These mechanisms include, but are not limited to, reduced intracellular drug accumulation, inactivation of drugs, enhanced DNA repair processes, and dysregulation of crucial signaling pathways. researchgate.netmdpi.com For instance, the PI3K/Akt pathway has been implicated in chemotherapy resistance, with overexpression of microtubule-affinity regulating kinase 2 (MARK2) leading to upregulation of P-glycoprotein (p-gp) through PI3K/Akt/NF-κB pathway activation, thereby enhancing cisplatin (B142131) resistance. mdpi.com Conversely, downregulation of MARK2 has been shown to sensitize osteosarcoma cells to cisplatin. mdpi.com

Drug transporters, such as ABCB1 (encoding p-gp) and ABCA1, also play a role in multi-drug resistant phenotypes by effluxing chemotherapeutic agents. mdpi.com Studies suggest that an increased ratio of ABCB1 to ABCA1 indicates higher doxorubicin (B1662922) resistance, and tumors with high ABCB1 expression often show low ABCA1 expression, leading to simultaneous doxorubicin and T-cell resistance. mdpi.com Furthermore, cancer stem cells (CSCs) within osteosarcoma are hypothesized to exhibit elevated levels of p-gp and ABCG1, contributing to enhanced drug resistance. mdpi.commdpi.com Aberrant microRNA (miRNA) expression and alterations in various signaling pathways, often induced by the tumor microenvironment, can also enforce chemoresistance. mdpi.commdpi.com Tumors with less than 90% necrosis after neoadjuvant chemotherapy are considered to have more intrinsic resistance and a higher risk of treatment failure. nih.gov

Modulatory Effects of Mifamurtide on Chemotherapy Resistance in Preclinical Models

Mifamurtide exerts its modulatory effects on chemotherapy resistance primarily through its ability to activate macrophages and monocytes, which subsequently release tumoricidal chemicals. drugbank.comeuropa.eunih.govresearchgate.netnih.govpatsnap.commdpi.comredalyc.org This activation enhances immune-mediated anti-cancer effects. researchgate.net Preclinical studies have demonstrated mifamurtide's potential to shift macrophage polarization from an M2 (anti-inflammatory) phenotype to an M1 (pro-inflammatory) phenotype, which is crucial for anti-tumor activity. mdpi.comfortunejournals.comfrontiersin.org

However, the efficacy of mifamurtide can vary depending on the aggressiveness of osteosarcoma cell lines. In in vitro experiments, mifamurtide has been shown to induce apoptosis only in less aggressive osteosarcoma cell lines, such as MG-63, but not in more aggressive lines like HOS and 143-B. mdpi.comaacrjournals.orgresearchgate.net This reduced efficacy in aggressive tumor cells is potentially due to their implementation of resistance mechanisms to apoptosis and their ability to manipulate the tumor microenvironment to their advantage. aacrjournals.org This highlights the complex interplay between mifamurtide's immune-activating properties and the inherent resistance mechanisms of highly malignant osteosarcoma cells.

Influence of the Tumor Microenvironment on Resistance to Immunotherapy

The tumor microenvironment (TME) significantly influences resistance to immunotherapy in osteosarcoma, often promoting immunosuppression and hindering effective immune responses. mdpi.comresearchgate.netfortunejournals.comfrontiersin.org The TME comprises various cell types and signaling molecules that impact tumor behavior, including proliferation, metastasis, and resistance to therapy. mdpi.comresearchgate.net For instance, adenosine, which is abundant in the tumor microenvironment, has been implicated in promoting immunosuppression and chemoresistance in sarcomas. mdpi.comresearchgate.net

A key factor contributing to immune evasion and resistance in aggressive osteosarcoma is the increased expression of anti-inflammatory cytokines, particularly interleukin-10 (IL-10). mdpi.comaacrjournals.orgresearchgate.netfrontiersin.org High levels of IL-10 are found in metastatic osteosarcoma patients and aggressive osteosarcoma cell lines. mdpi.comaacrjournals.org IL-10 can inhibit the synthesis of pro-inflammatory cytokines and suppress the antigen presentation capacity of antigen-presenting cells (APCs), allowing cancer cells to evade immune surveillance. aacrjournals.org Mifamurtide itself can increase IL-10 levels in macrophages and aggressive osteosarcoma tumor cells, potentially through NF-κB activation, which can paradoxically contribute to resistance in metastatic settings. mdpi.com This suggests that while mifamurtide activates pro-inflammatory pathways, the tumor's ability to upregulate IL-10 can counteract its efficacy.

Strategic Development of Combination Therapies Involving Mifamurtide

Given the complexities of osteosarcoma and the mechanisms of therapy resistance, strategic development of combination therapies involving mifamurtide is a critical area of research. These combinations aim to leverage mifamurtide's immunomodulatory effects with other agents to achieve synergistic anti-tumor activity.

Preclinical Studies on Synergistic Effects with Conventional Chemotherapeutic Agents

Mifamurtide is consistently used as an adjuvant to conventional multi-agent chemotherapy regimens in the treatment of osteosarcoma. drugbank.comeuropa.eueuropa.eunih.govresearchgate.netdovepress.com Preclinical and clinical studies have explored its synergistic effects with standard chemotherapeutic agents such as doxorubicin, cisplatin, high-dose methotrexate, and ifosfamide. nih.govdovepress.comfrontiersin.orgportico.org

Treatment Arm6-Year Overall Survival RateSource
Chemotherapy + Mifamurtide78% mdpi.com
Chemotherapy Alone70% mdpi.com

Beyond conventional chemotherapy, preclinical studies have also investigated combinations with other agents. For instance, the combination of mifamurtide with zoledronic acid (ZA), a potent inhibitor of bone resorption, demonstrated a synergistic inhibition of primary tumor progression in xenogeneic and syngeneic mouse models of osteosarcoma. nih.govnih.gov This synergistic effect was unexpected as neither drug alone directly inhibited osteosarcoma cell growth in vitro. nih.gov The mechanism is hypothesized to involve a transient but sufficient upregulation of pro-inflammatory cytokines, possibly by ZA increasing IFN-γ levels to "prime" macrophages for enhanced liposome (B1194612) uptake and response to mifamurtide. nih.gov

Exploration of Combination with Immunomodulatory Agents (e.g., Anti-IL-10 Antibodies)

Research has increasingly focused on combining mifamurtide with other immunomodulatory agents to overcome resistance mechanisms, particularly those related to the tumor microenvironment. A prominent strategy involves co-administering mifamurtide with anti-IL-10 antibodies. mdpi.comaacrjournals.orgresearchgate.netfrontiersin.orglarvol.comnih.gov

Studies have provided experimental evidence that the synergistic use of an anti-IL-10 antibody in combination with mifamurtide significantly increases the mortality rate in highest-grade osteosarcoma cells and leads to lower metastasis in in vivo models, compared to mifamurtide alone. mdpi.comaacrjournals.orgresearchgate.netlarvol.comnih.gov This approach addresses the issue of IL-10 overexpression in aggressive osteosarcoma, which otherwise allows cancer cells to evade immune surveillance and can be increased by mifamurtide itself in metastatic settings. mdpi.comaacrjournals.org The blockade of IL-10 signaling effectively potentiates mifamurtide's anti-tumoral action in metastatic osteosarcoma. mdpi.comresearchgate.netnih.gov

Table 2: Efficacy of Mifamurtide with and without Anti-IL-10 Antibody in Osteosarcoma Models

TreatmentEffect on High-Grade OS Cells (In Vitro)Effect on Metastasis (In Vivo)Source
Mifamurtide AloneLimited/No Apoptosis InductionHigher Metastasis mdpi.comaacrjournals.org
Mifamurtide + Anti-IL-10 AntibodySignificantly Increased Mortality RateLower Metastasis mdpi.comaacrjournals.orgresearchgate.netlarvol.comnih.gov

Beyond IL-10, the combination of NOD2 agonists like mifamurtide with immune checkpoint inhibitors, such as PD-1 axis antagonists (e.g., PD-1, PD-L1, or CTLA4 antagonists), has shown promising synergistic anti-cancer effects in preclinical models. google.comfrontiersin.org This combination can lead to early, durable antitumor activity and convert "cold" (non-responsive) tumors into "hot" (responsive) tumor types. google.com Mifamurtide has been found to upregulate PD-L1, thereby enhancing the anti-cancer effect of PD-1 axis antagonists. google.com This strategic combination aims to enhance T-cell priming and stimulation, increase infiltration of neutrophils and macrophages into the tumor microenvironment, activate natural killer cells, and synergistically increase pro-inflammatory cytokines, while decreasing immune suppressive cells. google.com

Q & A

Q. What is the mechanistic basis of Mepact’s immunomodulatory effects in osteosarcoma treatment?

this compound’s active component, muramyl tripeptide phosphatidylethanolamine (MTP-PE), binds to the NOD2 receptor on macrophages, triggering cytokine production (e.g., TNF-α, IL-6, IL-12) and upregulating adhesion molecules like ICAM-1. This activation enhances tumor-associated macrophage phagocytosis and antitumor immune responses. Methodologically, researchers can validate this mechanism using in vitro macrophage co-culture models with osteosarcoma cell lines, measuring cytokine release via ELISA and phagocytic activity via flow cytometry .

Q. How are clinical trials for this compound designed to evaluate efficacy in osteosarcoma?

Trials typically employ randomized, multicenter designs with progression-free survival (PFS) and overall survival (OS) as primary endpoints. Key methodological considerations include:

  • Stratification by tumor resection status and metastasis.
  • Use of combination therapy (e.g., with cisplatin or doxorubicin) to assess synergistic effects.
  • Longitudinal monitoring of adverse events (e.g., cytokine release syndrome) using CTCAE criteria. Refer to completed Phase III trials (e.g., NCT00027846) for benchmarking experimental frameworks .

Q. What biomarkers are used to assess this compound’s biological activity in preclinical models?

Common biomarkers include:

  • Serum cytokine levels (TNF-α, IL-6) quantified via multiplex assays.
  • Macrophage activation markers (CD86, HLA-DR) using flow cytometry.
  • Tumor microenvironment analysis (e.g., CD8+ T-cell infiltration via immunohistochemistry). Researchers should standardize sampling timelines to account for cytokine kinetics post-administration .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound clinical trials?

Discrepancies in trial outcomes (e.g., OS benefits in some studies vs. lack of significance in others) may arise from heterogeneity in patient populations, adjuvant therapies, or dosing schedules. Methodological approaches to address this include:

  • Meta-analysis : Pool data from multiple trials (e.g., NCT00027846, NCT00631631) using random-effects models to quantify overall effect sizes.
  • Subgroup analysis : Stratify by variables like age, metastasis status, or surgical margins to identify responsive cohorts.
  • Biomarker-driven stratification : Integrate cytokine profiles or genetic polymorphisms (e.g., NOD2 variants) to predict treatment response .

Q. What experimental models best recapitulate this compound’s interaction with the osteosarcoma microenvironment?

Advanced models include:

  • Patient-derived xenografts (PDX) : Retain tumor heterogeneity and stromal components for evaluating macrophage-tumor crosstalk.
  • 3D bioprinted scaffolds : Simulate bone matrix interactions to study drug penetration and immune cell infiltration.
  • Syngeneic murine models : Use immunocompetent hosts (e.g., BALB/c mice) to assess systemic immune activation. Combine these with single-cell RNA sequencing to map macrophage polarization states (M1 vs. M2) post-treatment .

Q. How do cytokine dynamics influence this compound’s therapeutic window?

Excessive cytokine release (e.g., IL-6) may correlate with adverse events. Researchers can:

  • Model pharmacokinetic/pharmacodynamic (PK/PD) relationships : Use nonlinear mixed-effects modeling (NONMEM) to link this compound dosing to cytokine levels.
  • Incorporate toxicity thresholds : Define safe cytokine ranges via receiver operating characteristic (ROC) curves in retrospective cohorts.
  • Develop predictive algorithms : Apply machine learning to pretreatment cytokine profiles to forecast toxicity risks .

Q. What strategies mitigate macrophage exhaustion during prolonged this compound therapy?

Chronic activation may lead to tolerance. Methodological solutions include:

  • Pulsed dosing regimens : Test intermittent administration in murine models to restore macrophage responsiveness.
  • Combination with checkpoint inhibitors : Evaluate anti-PD-1 co-therapy to sustain T-cell-macrophage synergy.
  • Metabolic profiling : Assess mitochondrial stress (e.g., Seahorse assays) in exhausted macrophages to identify rescue pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.